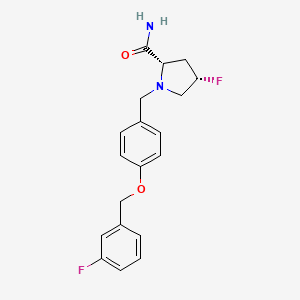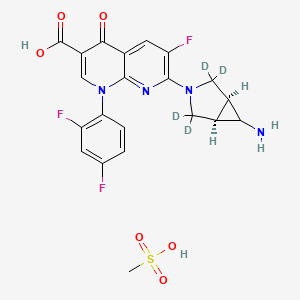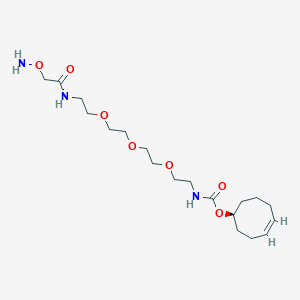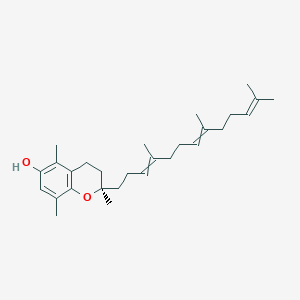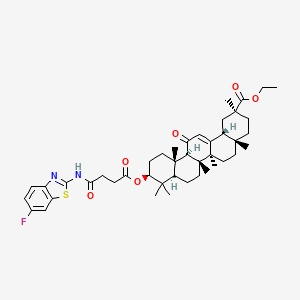
Hsp90-Cdc37-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsp90-Cdc37-IN-1 is a small-molecule inhibitor that targets the interaction between heat shock protein 90 (Hsp90) and cell division cycle 37 (Cdc37). This interaction is crucial for the maturation and stabilization of various protein kinases, which are essential for cell growth and survival. By disrupting this interaction, this compound has shown potential in inhibiting the growth of cancer cells and other disease-related proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hsp90-Cdc37-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general synthetic methods for similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: Hsp90-Cdc37-IN-1 primarily undergoes substitution reactions, where specific functional groups in the molecule are replaced by other groups to enhance its inhibitory activity. These reactions are typically carried out under controlled conditions using reagents such as halogenating agents, nucleophiles, and bases .
Common Reagents and Conditions:
- Halogenating agents (e.g., bromine, chlorine)
- Nucleophiles (e.g., amines, thiols)
- Bases (e.g., sodium hydroxide, potassium carbonate)
- Solvents (e.g., dimethyl sulfoxide, acetonitrile)
- Controlled temperature and pressure conditions
Major Products: The major products formed from these reactions are modified versions of this compound with enhanced binding affinity and specificity for the Hsp90-Cdc37 complex .
Aplicaciones Científicas De Investigación
Hsp90-Cdc37-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the interaction between Hsp90 and Cdc37, and to develop new inhibitors targeting this interaction
Biology: Helps in understanding the role of Hsp90 and Cdc37 in protein folding and stabilization, and their involvement in various cellular processes
Medicine: Shows potential as a therapeutic agent for treating cancers and neurodegenerative diseases by inhibiting the Hsp90-Cdc37 interaction and destabilizing disease-related proteins
Industry: Can be used in the development of new drugs targeting the Hsp90-Cdc37 interaction, and in the production of research reagents and diagnostic tools
Mecanismo De Acción
Hsp90-Cdc37-IN-1 exerts its effects by binding to a specific site on Hsp90, thereby disrupting its interaction with Cdc37. This disruption prevents the proper folding and stabilization of client protein kinases, leading to their degradation. The molecular targets of this compound include various protein kinases involved in cell growth and survival pathways, such as cyclin-dependent kinase 4 (CDK4), extracellular signal-regulated kinase (ERK), and protein kinase B (Akt) .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C43H57FN2O6S |
|---|---|
Peso molecular |
749.0 g/mol |
Nombre IUPAC |
ethyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C43H57FN2O6S/c1-9-51-36(50)40(5)19-18-39(4)20-21-42(7)26(27(39)24-40)23-29(47)35-41(6)16-15-32(38(2,3)31(41)14-17-43(35,42)8)52-34(49)13-12-33(48)46-37-45-28-11-10-25(44)22-30(28)53-37/h10-11,22-23,27,31-32,35H,9,12-21,24H2,1-8H3,(H,45,46,48)/t27-,31-,32-,35+,39+,40-,41-,42+,43+/m0/s1 |
Clave InChI |
ZFBDNLXDWSUBHR-RTIJATDVSA-N |
SMILES isomérico |
CCOC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CCC(=O)NC6=NC7=C(S6)C=C(C=C7)F)C)C)[C@@H]2C1)C)C)C |
SMILES canónico |
CCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)CCC(=O)NC6=NC7=C(S6)C=C(C=C7)F)C)C)C2C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


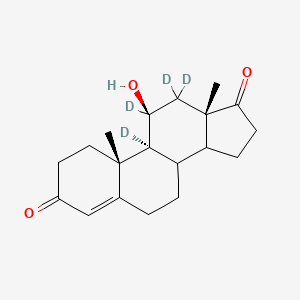
![[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)
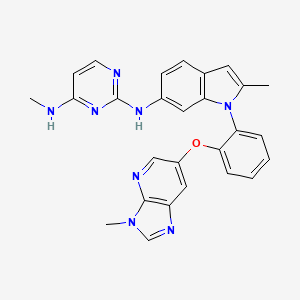
![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)
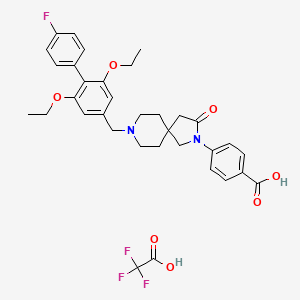


![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12426654.png)
![(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide](/img/structure/B12426661.png)

